Cas no 65540-08-1 (4-Benzo(b)thiophen-2-ylphenol)
4-Benzo(b)thiophen-2-ylphenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 4-benzo[b]thien-2-yl-
- 4-(1-benzothiophen-2-yl)phenol
- 4-[Benzo(b)thiophen-2-yl]phenol
- CHEMBL4167943
- AKOS015898814
- SCHEMBL6172601
- 65540-08-1
- BTHAMNJTBJFIQX-UHFFFAOYSA-N
- BS-29161
- A914122
- 2-(4-hydroxyphenyl)benzothiophene
- BDBM50276892
- CS-0209500
- MFCD18312903
- DTXSID30436914
- 4-Benzo(b)thiophen-2-ylphenol
-
- MDL: MFCD18312903
- Inchi: 1S/C14H10OS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H
- InChI Key: BTHAMNJTBJFIQX-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C=C1C1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 226.0453
- Monoisotopic Mass: 226.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 48.5Ų
Experimental Properties
- PSA: 20.23
4-Benzo(b)thiophen-2-ylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B412225-50mg |
4-[Benzo(b)thiophen-2-yl]phenol |
65540-08-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B412225-100mg |
4-[Benzo(b)thiophen-2-yl]phenol |
65540-08-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B412225-500mg |
4-[Benzo(b)thiophen-2-yl]phenol |
65540-08-1 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Chemenu | CM318949-5g |
4-[Benzo(b)thiophen-2-yl]phenol |
65540-08-1 | 95% | 5g |
$320 | 2021-06-17 | |
| Chemenu | CM318949-1g |
4-[Benzo(b)thiophen-2-yl]phenol |
65540-08-1 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM318949-5g |
4-[Benzo(b)thiophen-2-yl]phenol |
65540-08-1 | 95% | 5g |
$*** | 2023-03-31 | |
| abcr | AB318849-1 g |
4-[Benzo(b)thiophen-2-yl]phenol; 95% |
65540-08-1 | 1g |
€246.00 | 2023-04-26 | ||
| abcr | AB318849-5 g |
4-[Benzo(b)thiophen-2-yl]phenol; 95% |
65540-08-1 | 5g |
€654.00 | 2023-04-26 | ||
| abcr | AB318849-1g |
4-[Benzo(b)thiophen-2-yl]phenol, 95%; . |
65540-08-1 | 95% | 1g |
€246.00 | 2025-04-17 | |
| abcr | AB318849-5g |
4-[Benzo(b)thiophen-2-yl]phenol, 95%; . |
65540-08-1 | 95% | 5g |
€654.00 | 2025-04-17 |
4-Benzo(b)thiophen-2-ylphenol Suppliers
4-Benzo(b)thiophen-2-ylphenol Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-Benzo(b)thiophen-2-ylphenol
Phenol, 4-benzo[b]thien-2-yl-
Phenol, 4-benzo[b]thien-2-yl- is a highly specialized organic compound with the CAS number 65540-08-1. This compound belongs to the class of aromatic heterocyclic compounds and is widely recognized for its unique structural features and versatile applications in various fields of chemistry. The molecule consists of a phenol group attached to a benzo[b]thiophene moiety, which imparts distinctive electronic and steric properties. Recent studies have highlighted its potential in advanced materials science, drug discovery, and as a key intermediate in the synthesis of complex organic molecules.
The synthesis of Phenol, 4-benzo[b]thien-2-yl- typically involves multi-step reactions, often employing coupling reactions or nucleophilic aromatic substitutions. Researchers have explored various catalysts and reaction conditions to optimize its production efficiency. For instance, the use of palladium catalysts in cross-coupling reactions has been shown to significantly enhance the yield and purity of the compound. This has made it a valuable precursor in the construction of bioactive molecules and functional materials.
In terms of applications, Phenol, 4-benzo[b]thien-2-yl- has garnered attention in the field of materials science due to its ability to form stable π-conjugated systems. These systems are crucial in the development of organic semiconductors and optoelectronic devices. Recent advancements have demonstrated its utility in creating efficient organic photovoltaic (OPV) materials, where its electron-withdrawing properties play a pivotal role in charge separation and transport.
Moreover, Phenol, 4-benzo[b]thien-2-yl- has shown promise in medicinal chemistry as a scaffold for designing bioactive compounds. Its unique structure allows for the incorporation of various functional groups, enabling researchers to explore its potential as an anti-inflammatory agent or an inhibitor of specific enzymes. Preclinical studies have indicated that derivatives of this compound exhibit moderate activity against certain cancer cell lines, suggesting further investigation into its therapeutic potential.
The structural versatility of Phenol, 4-benzo[b]thien-2-yl- also makes it an ideal candidate for use in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions has been exploited in the design of self-assembled monolayers and stimuli-responsive materials. These applications are particularly relevant in the context of developing smart materials for sensing and drug delivery systems.
From an environmental perspective, researchers have investigated the biodegradation pathways of Phenol, 4-benzo[b]thien-2-yl- to assess its eco-friendliness. Studies suggest that under specific microbial conditions, the compound can undergo aerobic degradation, reducing its environmental footprint. This information is critical for industries aiming to adopt sustainable practices while utilizing this compound in their processes.
In conclusion, Phenol, 4-benzo[b]thien-2-yl-, CAS No: 65540-08-1, stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across materials science, medicinal chemistry, and supramolecular systems highlight its significance as both a research tool and an industrial commodity. As ongoing research continues to uncover new facets of its properties and potential uses, this compound is poised to play an increasingly important role in shaping future advancements across multiple disciplines.
65540-08-1 (4-Benzo(b)thiophen-2-ylphenol) Related Products
- 225648-21-5(2-(4-Methoxyphenyl)benzobthiophen-6-ol)
- 90433-54-8(4-Methoxy-2-(4-methoxyphenyl)benzobthiophene)
- 63675-74-1(6-Methoxy-2-(4-methoxyphenyl)benzobthiophene)
- 63676-22-2(Estrogen receptor modulator 1)
- 27884-09-9(2-(4-methoxyphenyl)benzothiophene)
- 211796-83-7(5-(Thiophen-2-yl)naphthalen-2-ol)
- 185414-69-1(6-Methoxy-2-(4-methylphenyl)-1-benzothiophene)
- 185414-71-5(6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene)
- 65384-58-9(1,7-NAPHTHALENEDIOL, 4-(2-THIENYL)-)
- 95935-60-7(3-[Benzo(b)thiophen-2-yl]phenol)